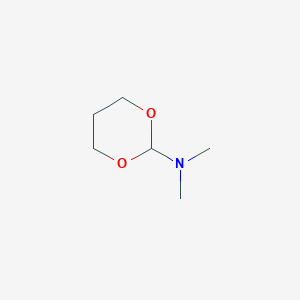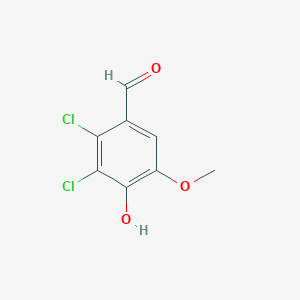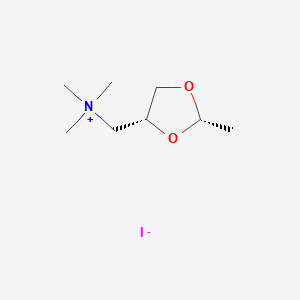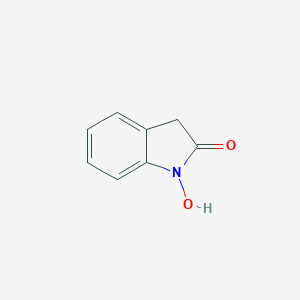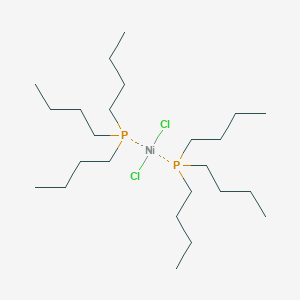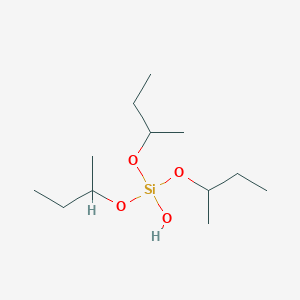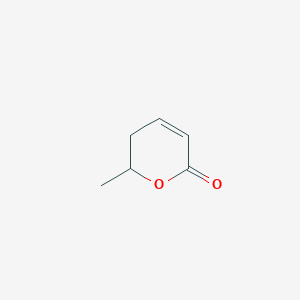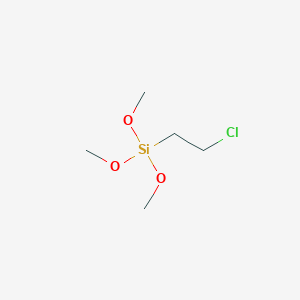
(2-Chloroethyl)trimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethyl)trimethoxysilane, also known as CTS, is a chemical compound that belongs to the family of organosilicon compounds. It is an important reagent used in various scientific research applications. CTS is a colorless, transparent liquid that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
(2-Chloroethyl)trimethoxysilane acts as a coupling agent by forming covalent bonds between the organic and inorganic phases of hybrid materials. The trimethoxysilane group reacts with the hydroxyl groups on the surface of silica or metal oxide particles, while the chloroethyl group reacts with organic molecules. This results in the formation of a stable interface between the two phases.
Biochemische Und Physiologische Effekte
(2-Chloroethyl)trimethoxysilane is not intended for use in biochemical and physiological applications, as it is toxic and can cause severe skin and eye irritation. It is classified as a hazardous substance and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Chloroethyl)trimethoxysilane in lab experiments include its high reactivity and ability to form stable interfaces between organic and inorganic phases. However, its toxicity and hazardous nature make it difficult to handle and require proper safety precautions.
Zukünftige Richtungen
Future research directions for (2-Chloroethyl)trimethoxysilane include the development of new synthesis methods that are more efficient and environmentally friendly. There is also a need for further investigation into the properties and applications of hybrid materials prepared using (2-Chloroethyl)trimethoxysilane as a coupling agent. Additionally, the use of (2-Chloroethyl)trimethoxysilane in drug delivery and catalysis applications is an area of active research.
Synthesemethoden
The synthesis of (2-Chloroethyl)trimethoxysilane involves the reaction of chloroethylsilane with trimethoxychlorosilane in the presence of a catalyst such as aluminum chloride or boron trifluoride. The reaction takes place under anhydrous conditions and yields (2-Chloroethyl)trimethoxysilane as the main product.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)trimethoxysilane is widely used in scientific research for various applications. It is used as a coupling agent in the preparation of hybrid materials, such as silica-polymer composites. (2-Chloroethyl)trimethoxysilane is also used as a surface modifier for glass and metal surfaces. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, drug delivery, and catalysis.
Eigenschaften
CAS-Nummer |
18157-21-6 |
|---|---|
Produktname |
(2-Chloroethyl)trimethoxysilane |
Molekularformel |
C5H13ClO3Si |
Molekulargewicht |
184.69 g/mol |
IUPAC-Name |
2-chloroethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
CASYTJWXPQRCFF-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCl)(OC)OC |
Kanonische SMILES |
CO[Si](CCCl)(OC)OC |
Andere CAS-Nummern |
18157-21-6 |
Synonyme |
(2-chloroethyl)trimethoxysilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
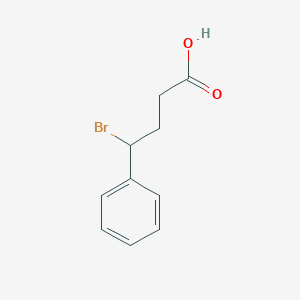
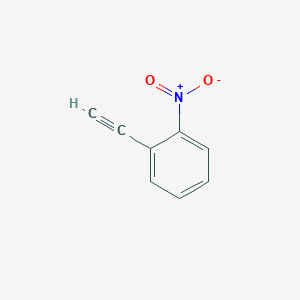
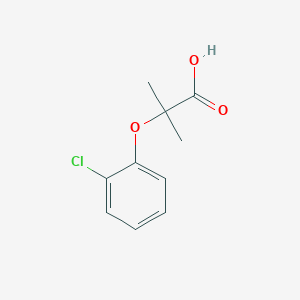
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
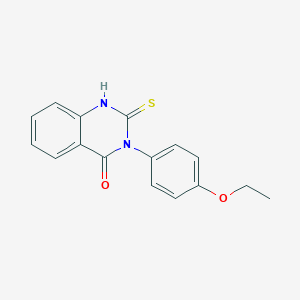
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
